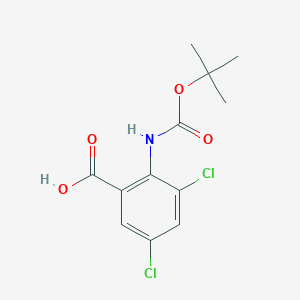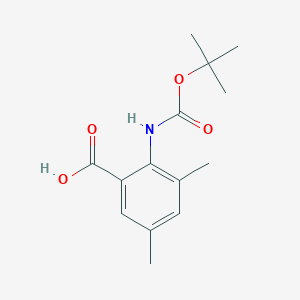
2-(2H-1,3-苯并二氧杂环戊烯-5-基)乙醇
概述
描述
科学研究应用
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is used in the manufacturing of fragrances and flavoring agents due to its pleasant aroma.
作用机制
Target of Action
The primary targets of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol are not well-documented. These properties are crucial in determining the bioavailability of the compound. Future studies will need to focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As the compound’s targets and mode of action become clearer, the results of its action at the molecular and cellular levels will also be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundFactors such as temperature, pH, and the presence of other compounds can affect how 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol behaves in a biological system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the reduction of 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol can be scaled up using catalytic hydrogenation. This method involves the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the corresponding aldehyde to the alcohol. The process is efficient and can be conducted under controlled temperature and pressure conditions to optimize yield and purity.
化学反应分析
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2H-1,3-benzodioxol-5-yl)acetaldehyde or 2-(2H-1,3-benzodioxol-5-yl)acetic acid.
Reduction: 2-(2H-1,3-benzodioxol-5-yl)ethane.
Substitution: 2-(2H-1,3-benzodioxol-5-yl)ethyl chloride.
相似化合物的比较
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: This compound has a ketone group, which significantly alters its chemical behavior compared to the alcohol.
2-(1,3-Benzodioxol-5-yl)acetic acid: The presence of a carboxylic acid group makes this compound more acidic and reactive in different chemical environments.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is unique due to its combination of a benzodioxole ring and a primary alcohol group. This structure imparts specific chemical properties, such as the ability to undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSGOFBFPTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374938 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-82-2 | |
| Record name | 1,3-Benzodioxole-5-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxaindan-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
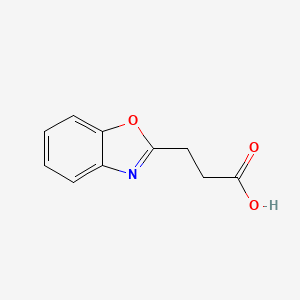
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)
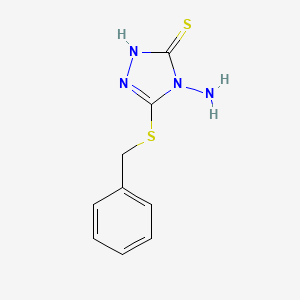

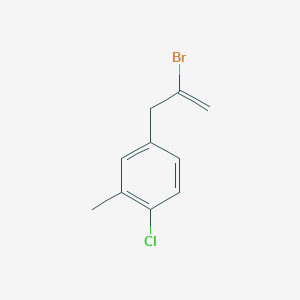


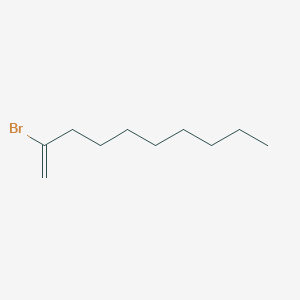
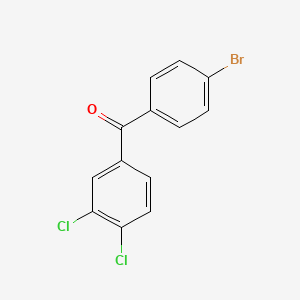
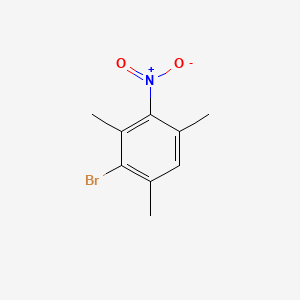
![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)
